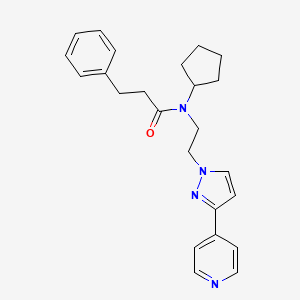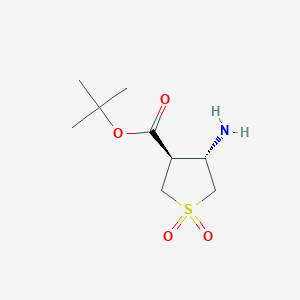
N-(2-naphthoyl)-N-phenylpiperidine-1-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N-(2-naphthoyl)-N-phenylpiperidine-1-carboxamide” is a complex organic compound. It contains a naphthoyl group, a phenyl group, and a piperidine ring, which are common structures in many organic compounds .
Molecular Structure Analysis
The molecular structure of “N-(2-naphthoyl)-N-phenylpiperidine-1-carboxamide” would likely be complex due to the presence of multiple functional groups. For instance, 2-naphthol has an electron-rich aromatic framework with multiple reactive sites, allowing it to be utilized in several kinds of organic reactions .
Chemical Reactions Analysis
The chemical reactions involving “N-(2-naphthoyl)-N-phenylpiperidine-1-carboxamide” would likely depend on the specific conditions and reagents used. As mentioned earlier, 2-naphthol has been used in various organic transformations .
Physical And Chemical Properties Analysis
The physical and chemical properties of “N-(2-naphthoyl)-N-phenylpiperidine-1-carboxamide” would be determined by its specific structure. For example, 2-naphthol has a molecular formula of C10H8O and a melting point of 122 °C .
Wissenschaftliche Forschungsanwendungen
- Researchers have explored the antiproliferative effects of N-naphthoyl thiourea derivatives against cancer cell lines such as MCF-7, HCT116, and A549 . Some derivatives exhibited significant cytotoxicity, surpassing the efficacy of doxorubicin. Notably, a copper complex derived from this compound demonstrated potent antitumor activity, making it a promising candidate for future cancer therapeutics.
- The copper complex derived from N-naphthoyl thiourea ligand was also investigated for its ability to degrade methyl orange (MO) dye under photodegradation conditions . This highlights its potential in environmental applications, specifically in wastewater treatment.
- Thiourea derivatives, including N-naphthoyl thiourea, play a crucial role in chiral organocatalysis. They are used in the synthesis of enantiomerically enriched compounds and asymmetric conversions . Cinchona-thiourea-based catalysts, in particular, are widely employed in various reactions.
- Thiourea derivatives are utilized in supramolecular chemistry, acting as building scaffolds for creating intricate assemblies. Additionally, they serve as effective anion sensors . These applications contribute to the field of molecular recognition and sensing.
- Thioureas, including N-naphthoyl thiourea, exhibit diverse biological virtues. They have been investigated as anti-inflammatory, anti-bacterial, anti-fungal, and anti-cancer agents . Some derivatives are already in clinical use, emphasizing their potential in drug development.
- Beyond medicine, thiourea derivatives find applications in the analytical industry, agriculture, and metallurgy . Their versatility makes them valuable in various industrial processes.
Anticancer Activity
Photodegradation of Dyes
Organocatalysis and Asymmetric Synthesis
Supramolecular Assemblies and Anion Sensing
Medicinal Properties
Industrial Applications
Wirkmechanismus
Target of Action
Similar compounds have been shown to interact with various enzymes and proteins
Mode of Action
The exact mode of action of N-(2-naphthoyl)-N-phenylpiperidine-1-carboxamide is not well-documented. It is likely that the compound interacts with its targets, leading to changes in their function. This could result in alterations to cellular processes, potentially influencing cell growth, division, or metabolism .
Biochemical Pathways
Related compounds have been implicated in various biochemical pathways, including those involved in the synthesis of essential biomolecules
Pharmacokinetics
Information on its bioavailability, distribution within the body, metabolic transformation, and elimination is currently lacking .
Result of Action
Similar compounds have been shown to exhibit various biological activities, including antimicrobial and antitumor effects
Action Environment
Factors such as temperature, pH, and the presence of other molecules could potentially affect the compound’s activity
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
N-(naphthalene-2-carbonyl)-N-phenylpiperidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N2O2/c26-22(20-14-13-18-9-5-6-10-19(18)17-20)25(21-11-3-1-4-12-21)23(27)24-15-7-2-8-16-24/h1,3-6,9-14,17H,2,7-8,15-16H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYUDUZMSJIMHMT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)N(C2=CC=CC=C2)C(=O)C3=CC4=CC=CC=C4C=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-naphthoyl)-N-phenylpiperidine-1-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![7-Chloro-1-(pyridin-3-yl)-2-(thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2433617.png)



![3-[(2,6-Dimethylphenyl)sulfonyl]-2-isobutoxy-4,6-dimethylpyridine](/img/structure/B2433622.png)
![2-[1-(2-Chloroacetyl)-4-hydroxypiperidin-4-yl]-2,2-difluoro-N-methylacetamide](/img/structure/B2433626.png)




![methyl (2Z)-3-[(3,4-dimethoxyphenyl)amino]-2-[(4-ethoxyphenyl)sulfonyl]acrylate](/img/structure/B2433633.png)
